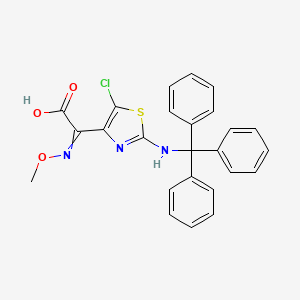
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-aminothiazole and trityl chloride. The synthesis may proceed through the following steps:
Formation of Tritylamino Derivative: Reacting 5-chloro-2-aminothiazole with trityl chloride in the presence of a base such as triethylamine.
Methoxyiminoacetic Acid Formation: Introducing the methoxyiminoacetic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro or imino groups.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.
Industry
Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2-(5-Chloro-2-aminothiazol-4-YL)-2-methoxyiminoacetic acid
- (Z)-2-(5-Chloro-2-(phenylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
Uniqueness
The uniqueness of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H20ClN3O3S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31) |
Clave InChI |
QDVYNMLPKNDQQR-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
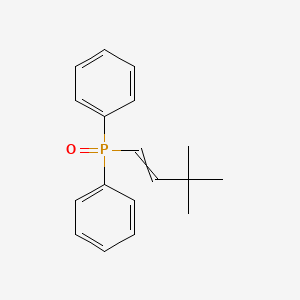
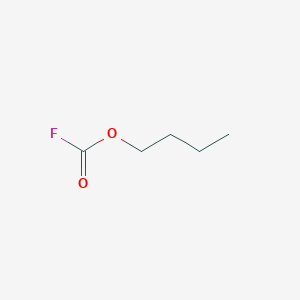
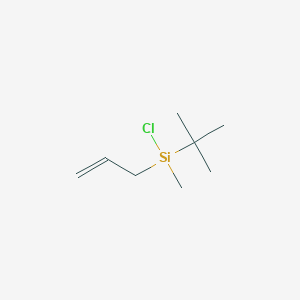
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)



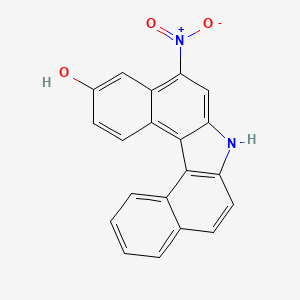
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
